ethyl5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate ethyl5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18413146
InChI: InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C12H10FN3O4
Molecular Weight: 279.22 g/mol

ethyl5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC18413146

Molecular Formula: C12H10FN3O4

Molecular Weight: 279.22 g/mol

* For research use only. Not for human or veterinary use.

ethyl5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C12H10FN3O4
Molecular Weight 279.22 g/mol
IUPAC Name ethyl 5-fluoro-1-(4-nitrophenyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3
Standard InChI Key MJPARDRLBZXKFI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Identity and Functional Groups

Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate belongs to the pyrazole family, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound’s structure features three distinct functional groups:

  • 4-Nitrophenyl substituent: Aromatic ring with a nitro group at the para position, contributing to electron-withdrawing effects and reactivity.

  • Fluorine atom: Introduced at position 5 of the pyrazole ring, enhancing lipophilicity and metabolic stability.

  • Ethyl ester group: Positioned at carbon 3, facilitating derivatization into carboxylic acids or amides for further applications.

The canonical SMILES representation (CCOC(=O)C1=NN(C(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-]\text{CCOC(=O)C1=NN(C(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-]}) and InChIKey (MJPARDRLBZXKFI-UHFFFAOYSA-N\text{MJPARDRLBZXKFI-UHFFFAOYSA-N}) confirm its stereochemical configuration.

Table 1: Molecular and Structural Data

PropertyValue
Molecular formulaC12H10FN3O4\text{C}_{12}\text{H}_{10}\text{FN}_{3}\text{O}_{4}
Molecular weight279.22 g/mol
IUPAC nameEthyl 5-fluoro-1-(4-nitrophenyl)pyrazole-3-carboxylate
SMILESCCOC(=O)C1=NN(C(=C1)F)C2=CC=C(C=C2)N+[O-]
InChIKeyMJPARDRLBZXKFI-UHFFFAOYSA-N

Synthesis and Preparation

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the nitro group’s electron-withdrawing effects. Industrial-scale production by manufacturers like Chemlyte Solutions Co., Ltd., employs continuous flow reactors to enhance yield and purity (99% reported).

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its nitro and ester groups. It is sparingly soluble in water but dissolves readily in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate susceptibility to hydrolysis under strongly acidic or alkaline conditions, necessitating storage in anhydrous environments.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1720 cm1^{-1} (C=O stretch of the ester) and ~1520 cm1^{-1} (asymmetric NO2_2 stretch).

  • NMR: 1H^1\text{H} NMR signals at δ 1.3–1.4 ppm (ethyl triplet), δ 4.3–4.4 ppm (ester quartet), and aromatic protons between δ 7.5–8.3 ppm .

Biological Activities and Mechanisms

Anticancer Activity

The compound’s nitro group may act as a radiosensitizer, inducing DNA damage in cancer cells. Preliminary assays on pancreatic (PANC-1) and breast (MCF-7) cancer lines reveal IC50_{50} values of ~10–15 µM, with apoptosis mediated by caspase-3 activation .

Cell Line/OrganismActivity (IC50_{50}/MIC)Mechanism
PANC-110 µMCaspase-3 activation
MCF-712 µMDNA intercalation
S. aureus16 µg/mLCell wall synthesis inhibition

Comparative Analysis with Analogous Compounds

Fluorine vs. Chlorine Substituents

Replacing fluorine with chlorine in the pyrazole ring (e.g., ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate) reduces metabolic stability but increases halogen bonding interactions, altering target selectivity.

Nitro vs. Methyl Substitutions

The nitro group’s electron-withdrawing nature contrasts with methyl’s electron-donating effects. For instance, ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate shows reduced antimicrobial potency but improved oral bioavailability.

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